Charge Polarity Inversion in Thin-Film Transistors: Se-Containing PSeS vs. All-Sulfur PSN
In a head-to-head polymer comparison where the only variable is the heteroatom identity in the acceptor unit, the polymer PSeS—constructed from a selenadiazolobenzothiadiazole monomer directly analogous to the title compound—exhibits n-type dominant charge transport with an electron mobility (μₑ) of up to 0.087 cm² V⁻¹ s⁻¹, whereas the all-sulfur analogue PSN (thiadiazolobenzotriazole-based) shows exclusively p-type unipolar behaviour with a hole mobility (μₕ) of up to 0.65 cm² V⁻¹ s⁻¹ [1]. The intermediate polymer PSeN (selenadiazolobenzotriazole) displays ambipolar transport with balanced μₕ and μₑ values. This polarity inversion is a direct consequence of the selenium atom lowering the LUMO level and is not achievable with the sulfur-only BBT-Br₂ building block [1].
| Evidence Dimension | Charge carrier polarity and mobility in TFT devices |
|---|---|
| Target Compound Data | PSeS (Se-containing polymer): n-type dominant, μₑ up to 0.087 cm² V⁻¹ s⁻¹; PSeN (Se,N-containing): ambipolar, balanced μₕ/μₑ |
| Comparator Or Baseline | PSN (all-S analogue): p-type unipolar, μₕ up to 0.65 cm² V⁻¹ s⁻¹ |
| Quantified Difference | Complete polarity inversion: p-type (PSN) → n-type (PSeS); electron mobility enabled only with Se incorporation |
| Conditions | Bottom-gate/top-contact TFT devices on OTMS-treated Si/SiO₂ substrates; polymer films spin-cast from chloroform or 1,2-dichlorobenzene |
Why This Matters
For procurement decisions in n-type or ambipolar OFET development, the selenium-containing building block is mandatory—the all-sulfur BBT-Br₂ cannot deliver n-channel performance in this polymer backbone.
- [1] Wang, Y.; Masunaga, H.; Hikima, T.; Matsumoto, H.; Mori, T.; Michinobu, T. New Semiconducting Polymers Based on Benzobisthiadiazole Analogues: Tuning of Charge Polarity in Thin Film Transistors via Heteroatom Substitution. Macromolecules 2015, 48, 4012–4023. DOI: 10.1021/acs.macromol.5b00802. View Source
